1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea
Description
1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea is a synthetic organic compound that contains a cyclobutyl group, a triazole ring, and a urea moiety
Properties
IUPAC Name |
1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-2-10(4-3-5-10)6-11-9(16)14-8-12-7-13-15-8/h7H,2-6H2,1H3,(H3,11,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCBJOAFMJVYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)CNC(=O)NC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea typically involves the following steps:
Formation of the cyclobutyl intermediate: The starting material, 1-ethylcyclobutane, undergoes a halogenation reaction to form 1-ethylcyclobutyl halide.
Nucleophilic substitution: The 1-ethylcyclobutyl halide reacts with sodium azide to form 1-ethylcyclobutyl azide.
Cycloaddition reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne to form the 1H-1,2,4-triazole ring.
Urea formation: The triazole intermediate reacts with an isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Temperature control: Maintaining optimal temperatures for each reaction step to ensure maximum conversion.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable solvent.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring, which is known for its biological activity.
Materials Science: Use in the development of new materials with unique properties, such as polymers and coatings.
Chemical Biology: Application in bioconjugation and fluorescent imaging due to its ability to form stable conjugates with biomolecules.
Mechanism of Action
The mechanism of action of 1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,3-triazol-5-yl)urea: Similar structure but with a different triazole ring.
1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-3-yl)urea: Similar structure but with a different position of the triazole ring.
Uniqueness
1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea is unique due to its specific arrangement of functional groups, which can result in distinct biological and chemical properties compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
